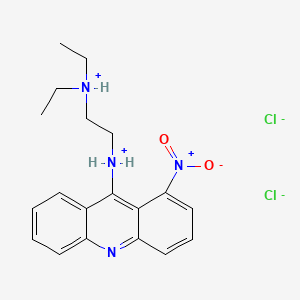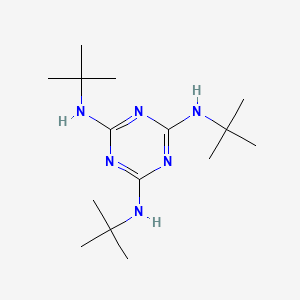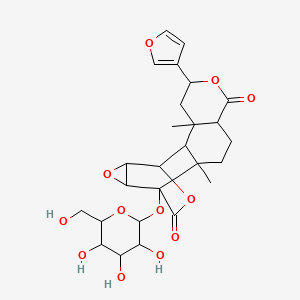
Palmatoside A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palmatoside A is a kaempferol glycoside isolated from the roots of the fern Neocheiropteris palmatopedata. It is one of three newly identified kaempferol glycosides, along with Palmatoside B and Palmatoside C. This compound is notable for its unique sugar moiety, which contains a 4,4-dimethyl-3-oxo-butoxy substituent group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Palmatoside A can be isolated from the roots of Neocheiropteris palmatopedata through a series of extraction and purification steps. The process typically involves:
Extraction: The roots are first dried and ground into a fine powder. This powder is then subjected to solvent extraction using a mixture of methanol and water.
Purification: The extract is concentrated under reduced pressure and subjected to column chromatography. Various solvents, such as ethyl acetate and methanol, are used to elute the desired compounds.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction and purification processes from natural sources.
Analyse Des Réactions Chimiques
Types of Reactions
Palmatoside A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of kaempferol derivatives.
Reduction: Formation of reduced kaempferol glycosides.
Substitution: Formation of halogenated kaempferol glycosides.
Applications De Recherche Scientifique
Palmatoside A has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of kaempferol glycosides and their derivatives.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Studied for its potential role in cancer chemoprevention due to its ability to inhibit tumor necrosis factor alpha-induced NF-κB activity.
Mécanisme D'action
Palmatoside A exerts its effects through several molecular targets and pathways:
Inhibition of NF-κB Activity: this compound inhibits tumor necrosis factor alpha-induced NF-κB activity, which plays a crucial role in inflammation and cancer progression.
Inhibition of COX-1 Enzyme: This compound shows significant inhibition against the COX-1 enzyme, which is involved in the inflammatory response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Palmatoside B: Another kaempferol glycoside isolated from the same plant source. It also possesses anti-inflammatory properties but differs in its sugar moiety.
Palmatoside C: Similar to Palmatoside A but with different inhibitory activities against various enzymes.
Multiflorin A and B: Known kaempferol glycosides with similar structures but different biological activities.
Uniqueness
This compound is unique due to its specific sugar moiety containing a 4,4-dimethyl-3-oxo-butoxy substituent group. This structural feature contributes to its distinct biological activities, particularly its ability to inhibit NF-κB activity and COX-1 enzyme .
Propriétés
Numéro CAS |
100899-58-9 |
|---|---|
Formule moléculaire |
C26H32O12 |
Poids moléculaire |
536.5 g/mol |
Nom IUPAC |
5-(furan-3-yl)-3,11-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadecane-7,17-dione |
InChI |
InChI=1S/C26H32O12/c1-24-7-12(10-4-6-33-9-10)34-21(31)11(24)3-5-25(2)19(24)17-18-20(36-18)26(25,23(32)37-17)38-22-16(30)15(29)14(28)13(8-27)35-22/h4,6,9,11-20,22,27-30H,3,5,7-8H2,1-2H3 |
Clé InChI |
IXWXQMCMUKDVFM-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC3C(=O)OC(CC3(C1C4C5C(C2(C(=O)O4)OC6C(C(C(C(O6)CO)O)O)O)O5)C)C7=COC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


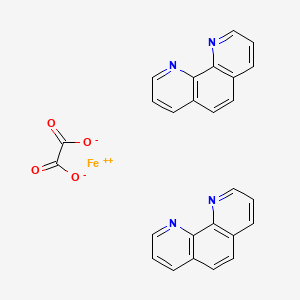
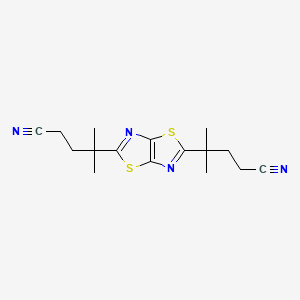
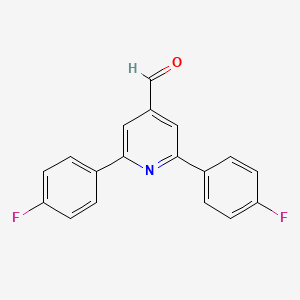
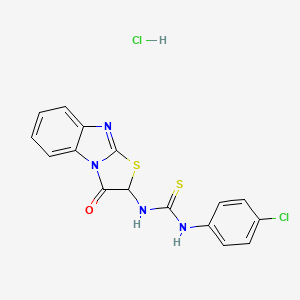
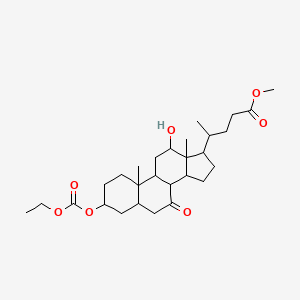
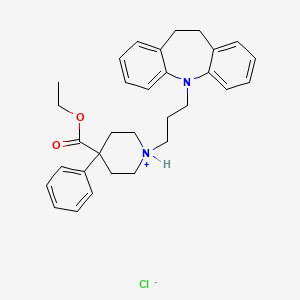
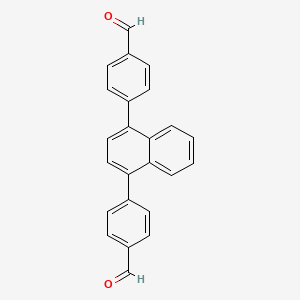
![dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride](/img/structure/B13739633.png)
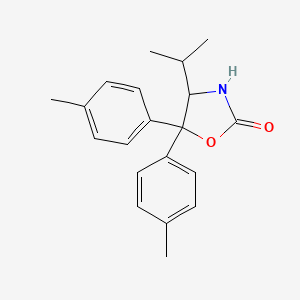
![1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B13739641.png)
